

Application Notes and Protocols for Nitrogen Analysis using Indophenol Blue Spectrophotometry

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Compound of Interest		
Compound Name:	Indophenol blue	
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These application notes provide a comprehensive overview and detailed protocols for the determination of nitrogen, in the form of ammonia (NH₃) or ammonium (NH₄+), using the **indophenol blue** spectrophotometric method. This classic and widely used colorimetric assay, also known as the Berthelot reaction, offers a sensitive and reliable means of quantifying low concentrations of ammonia in various sample matrices.

Principle of the Method

The **indophenol blue** method is based on the reaction of ammonia with a phenol (or a substituted phenol like salicylate) and a hypochlorite source in an alkaline medium to form a blue-colored indophenol dye.[1][2] The intensity of the blue color is directly proportional to the ammonia concentration and is quantified by measuring its absorbance at a specific wavelength, typically between 625 and 655 nm.[1][3] The reaction is often catalyzed by sodium nitroprusside to enhance the reaction rate and color development.[4][5][6]

The reaction proceeds in several steps:

- Ammonia reacts with hypochlorite to form monochloramine.[1]
- Monochloramine then reacts with phenol to produce quinone chloramine.[1]



 Finally, the quinone chloramine couples with another phenol molecule to form the indophenol dye.[1]

A variation of this method, often referred to as the salicylate method, substitutes the toxic and corrosive phenol with the less hazardous sodium salicylate.[1][2]

Quantitative Data Summary

The performance of the **indophenol blue** method can vary depending on the specific protocol and sample matrix. The following table summarizes key quantitative parameters reported in the literature.



Parameter	Reported Range/Value	Sample Matrix	Reference
Linear Range	0.01 - 2.0 mg/L NHз-N	Water	[7]
0 - 0.6 mg/L NH₃-N	Water	[1]	
1.0 - 30.0 mg/L	General	[8][9]	_
0 - 0.4 mg/L NH ₄ +	Soil Extract	[10]	_
0 - 7 mg/L	Fermentation Broth	[11]	_
Detection Limit	0.4 mg/L	General	[8][9]
0.074 mg/L	Soil Extract	[12]	
11 ppb (Flow Injection)	Water	[13]	
24 ppb (Equilibrium)	Water	[13]	_
Wavelength (λmax)	630 - 655 nm	General	[1]
625 nm	General	[3]	
630 nm	Air Samples	[4][5]	_
Molar Absorptivity	15,000 L mol ⁻¹ cm ⁻¹	Plant Material Digest	[14]
Reaction Time	30 minutes	Air Samples	[4]
1 - 2 hours	General	[1]	
90 minutes	Plant Material Digest	[14]	

Experimental Protocols

The following are detailed protocols for the **indophenol blue** method adapted for different sample types. It is crucial to use high-purity water (e.g., deionized or distilled) and analytical grade reagents to minimize blank absorbance and contamination.



General Protocol for Aqueous Samples (e.g., Water, Cell Culture Media)

This protocol is a fundamental procedure that can be adapted for various clear aqueous samples.

Reagents:

- Phenol Solution: Dissolve 10 g of phenol and 100 mg of sodium nitroprusside in deionized water and dilute to 1 L in a volumetric flask. Store in a brown bottle at 4°C.[10][12] Caution: Phenol is toxic and corrosive.
- Sodium Hypochlorite Solution (Alkaline): Dissolve 10 g of sodium hydroxide, 7.06 g of disodium hydrogen phosphate, and 31.8 g of sodium phosphate in deionized water. Add 10 mL of a 5.25 g/L sodium hypochlorite solution and dilute to 1 L. Store in a brown bottle at 4°C.[10]
- Ammonia Standard Stock Solution (1000 mg/L NH₃-N): Dissolve 3.819 g of anhydrous ammonium chloride (NH₄Cl), previously dried at 100°C, in ammonia-free water and dilute to 1000 mL.
- Ammonia Standard Working Solutions: Prepare a series of standards by diluting the stock solution to cover the expected concentration range of the samples.

Procedure:

- Pipette 10 mL of the sample (or a diluted aliquot) into a 50 mL volumetric flask.
- Add 5 mL of the phenol solution and mix thoroughly.[12]
- Add 5 mL of the alkaline sodium hypochlorite solution and mix again.[12]
- Dilute to the 50 mL mark with deionized water and mix well.
- Allow the color to develop at room temperature for at least 1 hour in the dark.[12]



- Measure the absorbance of the solution at 640 nm against a reagent blank prepared with deionized water instead of the sample.
- Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
- Determine the concentration of ammonia in the sample from the calibration curve.

Protocol for Soil Analysis

This protocol involves an extraction step to isolate the ammonium from the soil matrix.

Reagents:

- 2 M Potassium Chloride (KCI) Extraction Solution: Dissolve 149.1 g of KCI in deionized water and dilute to 1 L.
- All reagents from the General Protocol (3.1).

Procedure:

- Extraction: Weigh 5 g of air-dried soil into a flask and add 25 mL of 2 M KCl solution.[12]
- Shake the mixture for 1 hour at a constant temperature (e.g., 25°C).[12]
- Filter the soil suspension to obtain a clear extract.[12]
- Analysis: Take a suitable aliquot (e.g., 2-10 mL) of the soil extract and place it in a 50 mL volumetric flask.
- Proceed with steps 2-8 of the General Protocol (3.1).

Protocol for Plant Material

This protocol requires a digestion step to convert organic nitrogen into ammonium.

Reagents:



- Digestion Acid Mixture: Dissolve 6 g of salicylic acid in diluted sulfuric acid (add 100 mL concentrated H₂SO₄ to 180 mL deionized water) and make up to a final volume of approximately 110 mL.[14]
- Hydrogen Peroxide (30%)[14]
- All reagents from the General Protocol (3.1), with modifications for the mixed reagents as described in the original source.[14]

Procedure:

- Digestion: Weigh approximately 0.3 g of finely ground, air-dried plant material into a 50 mL volumetric flask.[14]
- Add 3.3 mL of the acid mixture, mix well, and let it stand for at least one hour.[14]
- Carefully add 5 drops of 30% hydrogen peroxide at 10-minute intervals while gradually increasing the temperature to about 280°C until the solution is clear.[14]
- Cool the digest and dilute to 50 mL with deionized water.[14]
- Filter the solution.
- Analysis: Take a small aliquot (e.g., 0.2 mL) of the diluted digest and proceed with the
 colorimetric analysis as described in the general protocol, using the specific mixed reagents
 for plant analysis.[14]

Interferences

Several substances can interfere with the **indophenol blue** method, leading to inaccurate results.

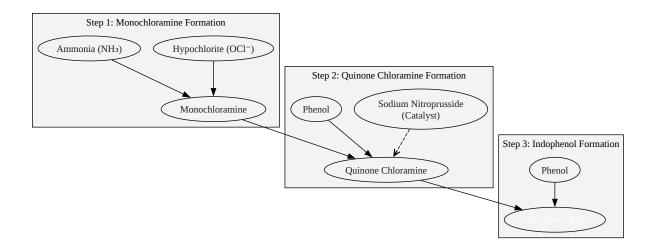
- Metal Ions: Cations such as Ca²⁺, Mg²⁺, Fe³⁺, and Cr³⁺ can precipitate in the alkaline conditions or interfere with color development.[15] The addition of a complexing agent like trisodium citrate or EDTA can mitigate this interference.[15][16]
- Turbidity and Color: Particulate matter and colored compounds in the sample can absorb light at the measurement wavelength, causing positive interference. Filtration or distillation of



the sample may be necessary.[4]

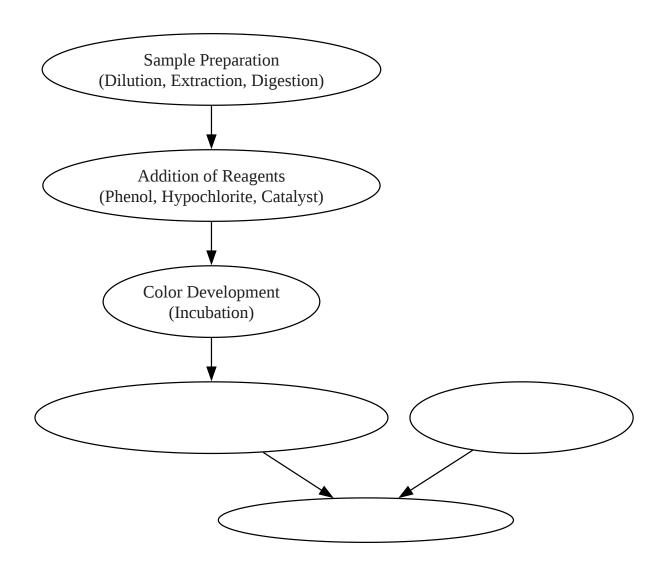
- Organic Nitrogen Compounds: Some amino acids and other organic nitrogen compounds can break down and react, leading to an overestimation of ammonia.[17]
- Sulfide: Sulfide ions can interfere with the reaction.[18]
- Residual Chlorine: In water samples, residual chlorine can interfere. It can be removed by adding sodium thiosulfate or sodium sulfite.[7]

Visualizations



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Methodological & Application





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